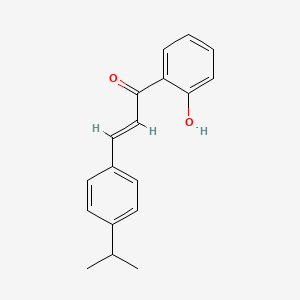

1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

説明

1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a hydroxy group on one phenyl ring and an isopropyl group on the other, making it a unique derivative of chalcone.

特性

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13,19H,1-2H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONSBCPVVSAMDY-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-hydroxyacetophenone with 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts, such as solid bases or phase-transfer catalysts, can also enhance the efficiency of the reaction.

化学反応の分析

Types of Reactions: 1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The α,β-unsaturated carbonyl system can be reduced to a saturated ketone using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Formation of this compound with a carbonyl group.

Reduction: Formation of 1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)propan-1-one.

Substitution: Formation of nitro, sulfo, or halo derivatives of the compound.

科学的研究の応用

Chemical Properties and Background

- Molecular Formula : C₁₈H₁₈O₂

- Molecular Weight : 266.33 g/mol

- CAS Number : 73110-49-3

Chalcones are known for their unique structure which allows for a variety of substitutions that can enhance their biological activity. The presence of both hydroxy and isopropylphenyl groups in this compound contributes to its reactivity and interaction with biological targets.

Antioxidant Activity

Chalcones, including 1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, have been studied for their antioxidant properties. Research indicates that these compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Properties

Studies have shown that chalcone derivatives possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property makes them potential candidates for treating conditions such as arthritis and other inflammatory disorders.

Neuroprotective Effects

Recent investigations into the neuroprotective capabilities of chalcones have highlighted their potential in treating neurodegenerative diseases like Alzheimer's. Specifically, radiolabelled chalcones have been developed as imaging probes for amyloid-beta plaques, a hallmark of Alzheimer's disease. A study has demonstrated that certain chalcone derivatives can inhibit amyloid fibril aggregation, thus showing promise for early diagnosis and therapeutic strategies in Alzheimer's disease .

Optical Properties

Chalcones are being explored for their nonlinear optical properties, making them suitable candidates for applications in optical limiting and photonic devices. The ability to modulate light through these compounds can lead to advancements in laser technology and protective eyewear .

Synthesis of Heterocycles

Chalcones serve as intermediates in the synthesis of various biologically active heterocyclic compounds. Their structural versatility allows chemists to modify them into more complex molecules with enhanced pharmacological properties .

Table 2: Radiolabelled Chalcones as Imaging Probes

| Compound | Binding Affinity (nM) | Application Area |

|---|---|---|

| DMIC-14 | 1.97 | Alzheimer's Imaging |

| Compound X | 8.43 | Neurodegenerative Disorders |

| Compound Y | >360 | General Neuroimaging |

Case Studies

-

Case Study on Alzheimer's Imaging :

A study focused on the synthesis of radiolabelled chalcones demonstrated their effectiveness as imaging agents for detecting amyloid plaques in Alzheimer's patients. The binding affinities were measured against established standards, showing significant promise for early diagnosis . -

Case Study on Antioxidant Activity :

Research evaluating the antioxidant properties of various chalcone derivatives revealed that modifications to the phenolic structure significantly enhanced their efficacy in scavenging free radicals .

作用機序

The mechanism of action of 1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the isopropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with biological molecules.

類似化合物との比較

1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:

1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the isopropyl group, making it less lipophilic.

1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of an isopropyl group, which can affect its reactivity and biological activity.

1-(2-Hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one: Contains a chloro group, which can influence its electron density and reactivity.

The uniqueness of this compound lies in the presence of both hydroxy and isopropyl groups, which can modulate its chemical and biological properties, making it a valuable compound for various applications.

生物活性

1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the scientific community due to its diverse biological activities. This article reviews various studies that have explored its antibacterial, antifungal, and antiproliferative properties, providing a comprehensive understanding of its potential therapeutic applications.

- Molecular Formula : C18H18O2

- Molecular Weight : 266.33 g/mol

- CAS Number : 73110-49-3

- Purity : ≥ 95% .

Antibacterial Activity

Research has indicated that chalcone derivatives exhibit significant antibacterial properties. The structure of this compound contributes to its effectiveness against various bacterial strains.

Key Findings

- Minimum Inhibitory Concentrations (MICs) : Studies have shown that this compound exhibits varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, structural modifications such as the presence of hydroxyl groups have been linked to enhanced antibacterial effects .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.16 |

| Escherichia coli | 0.94 |

| Bacillus subtilis | 0.39 |

The presence of hydroxyl groups at specific positions on the phenyl rings has been identified as crucial for its antibacterial activity .

Antifungal Activity

In addition to its antibacterial properties, this chalcone derivative has also demonstrated antifungal activity. Studies suggest that it can inhibit the growth of various fungal species, although specific data on MIC values for these activities is limited.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative potential of this compound against cancer cell lines.

Case Study Insights

A notable study evaluated the compound's effects on HeLa and MCF-7 cells, revealing:

- GI50 Values : The compound exhibited GI50 values of approximately 0.022 µM against HeLa cells and 0.035 µM against MCF-7 cells, indicating potent antiproliferative activity .

The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin assembly, disrupting microtubule dynamics essential for cell division .

Q & A

Q. What are the optimized synthetic routes for 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation, where 2-hydroxyacetophenone reacts with 4-isopropylbenzaldehyde in a basic medium. Key variables include:

- Base selection : KOH in ethanol (0–50°C) or aqueous NaOH at room temperature, with KOH favoring higher yields in polar aprotic solvents .

- Solvent effects : Ethanol or methanol enhances solubility of intermediates, while DMF may accelerate kinetics but complicate purification .

- Temperature control : Elevated temperatures (50°C) reduce reaction time but may promote side reactions like keto-enol tautomerization .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by , , and FT-IR are critical to confirm enone geometry and hydroxyl group positioning .

Q. How can spectral discrepancies (e.g., NMR or IR) in structural characterization be resolved?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Resolves overlapping proton signals, particularly in aromatic regions, and confirms spatial proximity of substituents .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and IR vibrational modes, aiding assignment of tautomeric forms or hydrogen-bonding networks .

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and intermolecular interactions, using programs like SHELXL for refinement .

Advanced Research Questions

Q. What strategies address crystallographic challenges (e.g., twinning or disorder) in resolving the compound’s solid-state structure?

Methodological Answer:

- Twinning analysis : Use SHELXL’s TWIN command to model pseudo-merohedral twinning, refining batch scale factors and BASF parameters .

- Disorder modeling : Apply PART and SUMP restraints to resolve positional disorder in the isopropyl group or hydroxyl orientation .

- Hydrogen-bonding networks : Graph-set analysis (e.g., Etter’s rules) identifies motifs like chains involving the hydroxyl and carbonyl groups, critical for lattice stability .

Q. How can computational methods elucidate structure-activity relationships (SAR) for pharmacological properties?

Methodological Answer:

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., Leishmania enzymes), prioritizing substituent effects at the 4-isopropylphenyl group .

- QSAR modeling : Hammett constants () and log values correlate electronic and lipophilic effects with antioxidant activity (DPPH assay IC) .

- ADMET prediction : SwissADME predicts bioavailability and toxicity, guiding optimization of the hydroxyl group’s hydrogen-bonding capacity .

Q. What experimental and theoretical approaches reconcile contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

- Dose-response assays : Validate antioxidant activity via DPPH scavenging (517 nm absorbance) and compare with ROS generation in cellular assays (e.g., dichlorofluorescein) .

- EPR spectroscopy : Detects radical intermediates in pro-oxidant mechanisms, linking redox behavior to substituent electronic profiles .

- Theoretical studies : TD-DFT calculates excited-state properties to assess photo-induced reactivity, which may explain divergent results under varying light conditions .

Q. How do intermolecular interactions influence solubility and crystallization behavior?

Methodological Answer:

- Hirshfeld surface analysis : CrystalExplorer quantifies contacts (e.g., C–H···O, -) that govern packing efficiency and solubility .

- Solvent screening : High-throughput crystallization trials (e.g., methanol/water vs. DCM/hexane) identify conditions favoring polymorphic forms with improved bioavailability .

- Thermodynamic profiling : DSC and TGA data correlate melting points with lattice energy, guiding co-crystal design for enhanced stability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。